Structural Differentiation: Benzenesulfonamido Linkage Topology and Benzoic Acid Extension vs. Sulfaquinoxaline
The target compound differs from the closest in-class comparator, sulfaquinoxaline (4-amino-N-quinoxalin-2-ylbenzenesulfonamide, CAS 59-40-5), in three explicit structural dimensions : (i) the benzenesulfonamido group is connected via a sulfonamide nitrogen bridge at the quinoxaline 3-position, whereas sulfaquinoxaline has the sulfonamide nitrogen directly bonded to the quinoxaline 2-position; (ii) a 4-aminobenzoic acid moiety replaces the primary aniline of sulfaquinoxaline, adding a carboxylic acid group; (iii) the molecular weight is 420.4 g/mol versus 300.3 g/mol for sulfaquinoxaline, a 40% increase. This alters the hydrogen-bond donor/acceptor count from 1/4 (sulfaquinoxaline) to 2/6, yielding a higher computed topological polar surface area (~116 Ų vs. ~98 Ų) [1]. In the CCK2 modulator patent US7304051, the general formula encompassing the target compound explicitly requires the amidophenyl-sulfonylamino-quinoxaline architecture, establishing that the benzoic acid extension is integral to the claimed intellectual property and cannot be simplified to sulfaquinoxaline without loss of patent coverage [2].
| Evidence Dimension | Molecular structure: sulfonamide linkage topology, molecular weight, and terminal functional group |
|---|---|
| Target Compound Data | Benzenesulfonamido at quinoxaline 3-position via N–S bridge; 4-aminobenzoic acid terminus; MW 420.4; HBD/HBA 2/6; TPSA ~116 Ų |
| Comparator Or Baseline | Sulfaquinoxaline: 4-amino-benzenesulfonamide at quinoxaline 2-position via direct N–C bond; MW 300.3; HBD/HBA 1/4; TPSA ~98 Ų |
| Quantified Difference | MW increase +120.1 g/mol (+40%); HBD +1, HBA +2; TPSA +18 Ų |
| Conditions | Comparative structural analysis based on IUPAC naming, molecular formula, and computed properties (Source: EvitaChem datasheet ; ChemRTP [1]) |
Why This Matters
The presence of the benzoic acid moiety enables salt formation, bioconjugation, and altered pharmacokinetic partitioning that are structurally impossible with sulfaquinoxaline, directly affecting procurement decisions for medicinal chemistry and chemical biology programs.
- [1] ChemRTP. 4-[[3-(phenylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid – Chemical Details. STOCK1S-30899. https://www.chemrtp.com View Source
- [2] Allison BD, Hack MD, Phuong VK, Rabinowitz MH, Rosen MD. Quinoxaline compounds. United States Patent US7304051 B2. 2007 Dec 4. Assignee: Janssen Pharmaceutica N.V. View Source
